molecular formula C21H18O6 B091701 9-(1,3-Benzodioxol-5-yl)-3a,4-dihydro-6,7-dimethoxynaphtho(2,3-c)furan-1(3H)-one CAS No. 17990-72-6

9-(1,3-Benzodioxol-5-yl)-3a,4-dihydro-6,7-dimethoxynaphtho(2,3-c)furan-1(3H)-one

Cat. No. B091701
CAS RN: 17990-72-6
M. Wt: 366.4 g/mol
InChI Key: TYNZRPOBMSNIAX-ZDUSSCGKSA-N
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Description

9-(1,3-Benzodioxol-5-yl)-3a,4-dihydro-6,7-dimethoxynaphtho(2,3-c)furan-1(3H)-one, also known as MDBF, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Anticandidal Properties

  • Diphyllin , a compound related to 9-(1,3-Benzodioxol-5-yl)-3a,4-dihydro-6,7-dimethoxynaphtho(2,3-c)furan-1(3H)-one, has been identified as an effective anticandidal agent. It was isolated from Cleistanthus collinus leaf extract and exhibited significant activity against various Candida species, including Candida albicans, C. tropicalis, and C. glabrata. The compound's Minimal Fungicidal Concentration (MFC) ranged from 85–145 μg, and it showed higher anticandidal activity than miconazole against C. glabrata (Suman et al., 2018).

Crystallographic Studies

  • Crystallographic studies have been conducted on compounds structurally similar to 9-(1,3-Benzodioxol-5-yl)-3a,4-dihydro-6,7-dimethoxynaphtho(2,3-c)furan-1(3H)-one. These studies provide insights into the molecular conformations and interactions, which are vital for understanding the compound's behavior and potential applications in various fields (Song et al., 2001).

Isolation and Structural Elucidation from Plants

  • Several studies have focused on the isolation and structural elucidation of lignans, including compounds related to 9-(1,3-Benzodioxol-5-yl)-3a,4-dihydro-6,7-dimethoxynaphtho(2,3-c)furan-1(3H)-one, from various plants. These studies contribute to the understanding of the chemical diversity and potential biological activities of these compounds (Chen et al., 2012).

Antibacterial Activity

  • Research into the antibacterial properties of related compounds has been conducted. For example, studies on N-Substituted Sulfonamide Derivatives of 1, 3-Benzodioxol-5-amine have shown moderate antibacterial activity, providing a foundation for further exploration of related compounds in antimicrobial applications (Aziz‐ur‐Rehman et al., 2015).

Herbicide Development

  • The compound has also been explored in the synthesis of novel herbicides, indicating its potential utility in agricultural sciences. This highlights the diverse applications of such chemical structures beyond medical and biological fields (Chen Huan-you, 2011).

Synthesis and Characterization

  • Studies have also been conducted on the synthesis and characterization of related compounds. These works provide valuable information on the chemical properties and potential synthesis pathways for developing new derivatives with desired properties (Piggott & Wege, 2003).

properties

CAS RN

17990-72-6

Product Name

9-(1,3-Benzodioxol-5-yl)-3a,4-dihydro-6,7-dimethoxynaphtho(2,3-c)furan-1(3H)-one

Molecular Formula

C21H18O6

Molecular Weight

366.4 g/mol

IUPAC Name

(9aR)-4-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one

InChI

InChI=1S/C21H18O6/c1-23-16-7-12-5-13-9-25-21(22)20(13)19(14(12)8-17(16)24-2)11-3-4-15-18(6-11)27-10-26-15/h3-4,6-8,13H,5,9-10H2,1-2H3/t13-/m0/s1

InChI Key

TYNZRPOBMSNIAX-ZDUSSCGKSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C[C@H]3COC(=O)C3=C2C4=CC5=C(C=C4)OCO5)OC

SMILES

COC1=C(C=C2C(=C1)CC3COC(=O)C3=C2C4=CC5=C(C=C4)OCO5)OC

Canonical SMILES

COC1=C(C=C2C(=C1)CC3COC(=O)C3=C2C4=CC5=C(C=C4)OCO5)OC

Other CAS RN

17990-72-6

synonyms

collinusin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(1,3-Benzodioxol-5-yl)-3a,4-dihydro-6,7-dimethoxynaphtho(2,3-c)furan-1(3H)-one
Reactant of Route 2
9-(1,3-Benzodioxol-5-yl)-3a,4-dihydro-6,7-dimethoxynaphtho(2,3-c)furan-1(3H)-one
Reactant of Route 3
Reactant of Route 3
9-(1,3-Benzodioxol-5-yl)-3a,4-dihydro-6,7-dimethoxynaphtho(2,3-c)furan-1(3H)-one
Reactant of Route 4
Reactant of Route 4
9-(1,3-Benzodioxol-5-yl)-3a,4-dihydro-6,7-dimethoxynaphtho(2,3-c)furan-1(3H)-one
Reactant of Route 5
Reactant of Route 5
9-(1,3-Benzodioxol-5-yl)-3a,4-dihydro-6,7-dimethoxynaphtho(2,3-c)furan-1(3H)-one
Reactant of Route 6
Reactant of Route 6
9-(1,3-Benzodioxol-5-yl)-3a,4-dihydro-6,7-dimethoxynaphtho(2,3-c)furan-1(3H)-one

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